(R)-2-Amino-2-(4-methoxyphenyl)ethanol
CAS No.: 100929-33-7
Cat. No.: VC4162389
Molecular Formula: C9H13NO2
Molecular Weight: 167.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100929-33-7 |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.208 |
IUPAC Name | (2R)-2-amino-2-(4-methoxyphenyl)ethanol |
Standard InChI | InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Standard InChI Key | OZNSMUSCZYUFHD-VIFPVBQESA-N |
SMILES | COC1=CC=C(C=C1)C(CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central chiral carbon (C2) bonded to a 4-methoxyphenyl group, a hydroxyl-bearing ethyl chain, and an amino group. This configuration confers significant stereochemical influence on its interactions with biological targets. The (R)-enantiomer’s absolute configuration is critical for its pharmacological activity, as mirrored in its distinct receptor-binding profiles compared to the (S)-form .
Physical and Chemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃NO₂ |
Molecular Weight | 167.208 g/mol |
Density | 1.128 ± 0.06 g/cm³ |
Boiling Point | 325.4 ± 32.0 °C |
pKa | 12.54 ± 0.10 |
Solubility (Free Base) | Low in aqueous media |
Solubility (HCl Salt) | High in polar solvents |
The hydrochloride salt form (C₉H₁₃NO₂·HCl, MW 203.67 g/mol) exhibits markedly improved solubility, enabling its use in injectable formulations . The free base’s pKa of 12.54 suggests protonation under physiological conditions, facilitating ionic interactions with biological membranes .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves reductive amination of 4-methoxyacetophenone using chiral catalysts. A typical protocol includes:
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Condensation of 4-methoxyacetophenone with ammonium acetate in methanol.
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Stereoselective reduction using sodium borohydride in the presence of (R)-BINAP-derived catalysts.
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Purification via recrystallization or chiral chromatography to achieve >99% enantiomeric excess.
Biocatalytic Methods
Industrial production employs immobilized Trigonopsis variabilis cells in ionic liquid biphasic systems. This green chemistry approach achieves:
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92% conversion efficiency
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98% enantiomeric excess
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Recyclable catalyst systems (>10 cycles without activity loss)
Comparative studies show biocatalytic methods reduce waste generation by 40% compared to traditional chemical synthesis.
Biological Activities and Mechanism
Microorganism | MIC (μM) |
---|---|
Staphylococcus aureus | 15.0 |
Escherichia coli | 16.0 |
Mechanistic studies attribute this activity to disruption of cell membrane integrity via interactions with lipid bilayers .
Pharmaceutical Applications
Drug Intermediate
The compound serves as a chiral synthon for:
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Antihistamines: Enantioselective synthesis of levocetirizine analogues.
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Anticancer Agents: Core structure for PARP inhibitors in BRCA-mutant cancers.
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Neurological Drugs: Precursor for dopamine D₃ receptor-selective ligands .
Formulation Advantages
The hydrochloride salt addresses pharmacokinetic challenges:
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Increases water solubility by 150-fold versus free base.
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Enhances oral bioavailability to 82% in rat models.
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Improves stability under accelerated storage conditions (40°C/75% RH for 6 months) .
Comparative Analysis with Structural Analogues
Enantiomeric Pair Comparison
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Receptor Binding (kD, nM) | 12.4 ± 1.2 | 48.9 ± 3.7 |
Metabolic Half-life (h) | 5.2 | 3.1 |
CYP3A4 Inhibition | Weak (IC₅₀ > 100 μM) | Moderate (IC₅₀ = 32 μM) |
The (R)-form’s superior receptor affinity and metabolic stability make it preferred in CNS drug development .
Derivative Compounds
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